7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core substituted at the 2-position with a thioether-linked quinazolin-4-ylphenethylamine moiety and a chlorine atom at the 7-position. Its structural complexity arises from the fusion of pyrimidine and pyridine rings, augmented by the quinazoline-thio-methyl substituent. Though direct studies on this compound are absent in the provided evidence, analogs in the pyrido[1,2-a]pyrimidin-4-one class are documented in synthetic and pharmacological contexts .
Properties
IUPAC Name |
7-chloro-2-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5OS/c26-18-10-11-22-28-19(14-23(32)31(22)15-18)16-33-25-29-21-9-5-4-8-20(21)24(30-25)27-13-12-17-6-2-1-3-7-17/h1-11,14-15H,12-13,16H2,(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUDCIJQSDPCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that quinazoline derivatives, such as this compound, are often biologically relevant against different cancer cell lines.
Mode of Action
It is known that quinazoline derivatives often interact with cancer cells, leading to various changes that inhibit the growth and proliferation of these cells.
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways in cancer cells, leading to downstream effects such as inhibited cell growth and proliferation.
Pharmacokinetics
The in-vivo anticancer activity of similar quinazoline derivatives has been examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches.
Biological Activity
7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. Its structure combines elements from various chemical classes, contributing to its biological activity and therapeutic applications.
Structure and Properties
The compound features a pyrido[1,2-a]pyrimidin core, which is notable for its biological activity. The presence of a chlorine atom and a phenethylamino substituent enhances its pharmacological potential. The compound's unique molecular structure allows it to interact with various biological targets, potentially leading to anticancer effects.
Kinase Inhibition
Research indicates that this compound exhibits inhibitory activity against specific kinases, including Bruton's tyrosine kinase (BTK) . BTK plays a crucial role in B-cell signaling, and its inhibition is promising for the treatment of B-cell malignancies.
Anticancer Potential
The compound's ability to inhibit receptor tyrosine kinases suggests potential applications in cancer therapy. Similar compounds have shown efficacy in inhibiting tumor growth and metastasis by targeting key signaling pathways involved in cancer progression.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:
- C-3 Chalcogenation : A metal-free reaction pathway introducing sulfur or selenium into the molecule.
- Modification of Substituents : Altering substituents on the quinazoline moiety to enhance biological activity.
The structure-activity relationship highlights how modifications can impact the compound's efficacy against various biological targets.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. The following table summarizes notable examples:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-anilinoquinazoline | Contains an aniline moiety | Known for anticancer properties |
| 6-fluoroquinazoline | Fluorinated variant | Exhibits kinase inhibition |
| 5-(phenethylamino)quinazoline | Similar amino substitution | Potential anticancer activity |
These compounds demonstrate the diversity within quinazoline derivatives and their therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the biological activity of quinazoline derivatives related to inflammation and cancer treatment:
- Inhibition of NF-κB Activation : Some derivatives selectively inhibit NF-κB activation in macrophage-like cells while exhibiting low cytotoxicity, indicating potential for treating inflammatory diseases .
- Antinociceptive Properties : Related compounds have shown promise for their analgesic effects in models of acute inflammation and nociception .
- Cytotoxicity Testing : In vitro cytotoxicity assays against human cancer cell lines (A549, HCT-8, HepG2, K562) have revealed that structural modifications can significantly affect cytotoxic activity .
Scientific Research Applications
1. Kinase Inhibition
The compound exhibits promising activity as a kinase inhibitor, specifically targeting Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways. Inhibition of BTK is particularly relevant for the treatment of B-cell malignancies, making this compound a candidate for further development in oncology.
2. Anticancer Properties
Research indicates that the structural components of 7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one allow it to interact with various biological targets involved in cancer progression. Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases, which play a critical role in tumor growth and metastasis.
Case Studies
Several studies have investigated the biological effects and mechanisms of action associated with this compound:
1. Inhibition Studies
In vitro studies have shown that derivatives of this compound can effectively inhibit specific kinases involved in cancer pathways. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, demonstrating significant antiproliferative effects .
2. Structure-Activity Relationship (SAR)
Research has focused on understanding how different substituents impact the biological activity of related compounds. For example, modifications at specific positions on the quinazoline or pyrimidine rings can lead to enhanced potency against certain kinases. This SAR analysis is crucial for guiding future drug design efforts .
Comparative Analysis with Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-anilinoquinazoline | Contains an aniline moiety | Known for anticancer properties |
| 6-fluoroquinazoline | Fluorinated variant | Exhibits kinase inhibition |
| 5-(phenethylamino)quinazoline | Similar amino substitution | Potential anticancer activity |
This table illustrates the diversity among quinazoline derivatives and their therapeutic implications. The unique combination of substituents in this compound may confer distinct biological activities compared to its analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Pharmacophoric Features
The compound’s uniqueness lies in its quinazoline-thio-methyl substituent, differentiating it from other 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Key comparisons include:
| Compound Name | Core Structure | Substituents at 2- and 3-Positions | Key Functional Groups | Potential Biological Implications |
|---|---|---|---|---|
| Target Compound | Pyrido[1,2-a]pyrimidin-4-one | 2-(((4-(Phenethylamino)quinazolin-2-yl)thio)methyl), 7-Cl | Quinazoline, thioether, Cl | Enhanced kinase inhibition potential |
| 2-(4-Ethylpiperazinyl)-3-[(Z)-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl] | Pyrido[1,2-a]pyrimidin-4-one | 2-(4-ethylpiperazinyl), 3-(thiazolidinone-Z-methylene) | Thiazolidinone, piperazine | Anticancer activity (e.g., kinase targets) |
| 7-Methyl-2-morpholinyl-3-[(Z)-(4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl] | Pyrido[1,2-a]pyrimidin-4-one | 2-morpholinyl, 3-(thiazolidinone-Z-methylene), 7-Me | Thiazolidinone, morpholine | Improved solubility and metabolic stability |
| 2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl]-9-methyl | Pyrido[1,2-a]pyrimidin-4-one | 2-allylamino, 3-(thiazolidinone-Z-methylene), 9-Me | Thiazolidinone, allylamino | Tunable selectivity for receptor subtypes |
Key Observations :
- Thioether vs. Thiazolidinone Linkers: The target compound’s thioether bridge (vs. thiazolidinone in ) may reduce metabolic lability but limit hydrogen-bonding interactions with targets .
- Quinazoline vs. Piperazine/Morpholine Substituents: The quinazoline-phenethylamino group could confer higher affinity for tyrosine kinases (e.g., EGFR) compared to piperazine/morpholine derivatives, which are often used to enhance solubility .
Pharmacological and Physicochemical Properties
- Molecular Weight and LogP : The target compound’s molecular weight (~550–600 g/mol) and LogP (~3.5–4.5) are higher than piperazine/morpholine derivatives (e.g., : MW 498.6, LogP ~2.8), suggesting reduced blood-brain barrier penetration but increased plasma protein binding .
- Thermodynamic Stability: The rigid quinazoline-thio-methyl substituent may improve thermal stability compared to flexible allylamino or morpholine groups () .
Q & A
Q. Table 1: Bioactivity Comparison of Analogous Compounds
Advanced: What computational methods are suitable for predicting SAR?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding (quinazoline N1 with Lys123) and hydrophobic contacts (chloro group with Phe190) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors using partial least squares (PLS) regression .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Advanced: How can discrepancies between experimental and computational NMR data be addressed?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Steps to resolve:
Solvent Correction : Recalculate chemical shifts using IEFPCM solvent models (e.g., DMSO vs. CDCl₃) .
Conformational Sampling : Perform Boltzmann-weighted averaging over multiple low-energy conformers .
Experimental Validation : Acquire NOESY/ROESY spectra to confirm spatial proximity of protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
